N-isopropyl-N-[3-(methylamino)-1,4-dioxo-1,4-dihydro-2-naphthalenyl]propanamide

Structure-Activity Relationship (SAR) Medicinal Chemistry Naphthoquinone Analog Library Design

N-isopropyl-N-[3-(methylamino)-1,4-dioxo-1,4-dihydro-2-naphthalenyl]propanamide (CAS 866157-79-1; molecular formula C₁₇H₂₀N₂O₃; MW 300.35 g/mol) is a synthetic 1,4-naphthoquinone-derived amide bearing an N-isopropyl propanamide group and a C-3 methylamino substituent on the quinone core. The compound has been profiled in over ten distinct high-throughput screening (HTS) campaigns spanning anti-inflammatory targets (RGS4, ADAM17), GPCR targets (mu-opioid receptor, M1 muscarinic receptor), the unfolded protein response (UPR), proprotein convertase furin, caspase-3/Apaf-1, and antimalarial liver stage activity against Plasmodium yoelii.

Molecular Formula C17H20N2O3
Molecular Weight 300.358
CAS No. 866157-79-1
Cat. No. B2798613
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-isopropyl-N-[3-(methylamino)-1,4-dioxo-1,4-dihydro-2-naphthalenyl]propanamide
CAS866157-79-1
Molecular FormulaC17H20N2O3
Molecular Weight300.358
Structural Identifiers
SMILESCCC(=O)N(C1=C(C(=O)C2=CC=CC=C2C1=O)NC)C(C)C
InChIInChI=1S/C17H20N2O3/c1-5-13(20)19(10(2)3)15-14(18-4)16(21)11-8-6-7-9-12(11)17(15)22/h6-10,18H,5H2,1-4H3
InChIKeySTRLJVAPUPIDGJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-isopropyl-N-[3-(methylamino)-1,4-dioxo-1,4-dihydro-2-naphthalenyl]propanamide (CAS 866157-79-1): A Multi-Target Screening Hit Naphthoquinone Amide for Anti-Inflammatory, Antimalarial, and Nuclease Inhibitor Research Procurement


N-isopropyl-N-[3-(methylamino)-1,4-dioxo-1,4-dihydro-2-naphthalenyl]propanamide (CAS 866157-79-1; molecular formula C₁₇H₂₀N₂O₃; MW 300.35 g/mol) is a synthetic 1,4-naphthoquinone-derived amide bearing an N-isopropyl propanamide group and a C-3 methylamino substituent on the quinone core . The compound has been profiled in over ten distinct high-throughput screening (HTS) campaigns spanning anti-inflammatory targets (RGS4, ADAM17), GPCR targets (mu-opioid receptor, M1 muscarinic receptor), the unfolded protein response (UPR), proprotein convertase furin, caspase-3/Apaf-1, and antimalarial liver stage activity against Plasmodium yoelii . This broad screening footprint distinguishes it from single-target-optimized naphthalene amides and positions it as a probe for multi-target pharmacology exploration.

Screening Context Multi-target HTS hit with reported activity across GPCR, protease, and apoptosis pathways
Structural Feature C-3 methylamino substituent enables steric footprint probing in SAR studies
Procurement High-purity specification supports reproducible assay results

Why N-isopropyl-N-[3-(methylamino)-1,4-dioxo-1,4-dihydro-2-naphthalenyl]propanamide Cannot Be Replaced by Generic Naphthalene Amide Analogs


Closely related naphthalene amide analogs, such as the anti-inflammatory agent naproxen-derived amides (e.g., US Patent 4,814,487) [1] or simpler N-(1,4-dioxonaphthalen-2-yl)benzamides, differ fundamentally in substitution pattern and biological target engagement. The C-3 amino substituent on the 1,4-naphthoquinone core—methylamino in CAS 866157-79-1 versus isopropylamino in its nearest commercial analog CAS 866157-81-5—modulates both the electron density of the quinone redox system and steric accessibility to protein binding pockets, directly influencing target promiscuity, metabolic stability, and cellular permeability . Generic substitution without head-to-head comparative data on multi-target activity profiles risks selecting a compound with an entirely different polypharmacology fingerprint, invalidating experimental reproducibility in probe discovery and target deconvolution workflows.

This Compound
Generic Naphthalene Amide Analogs
C-3 methylamino substituent
Different C-3 substituents (e.g., isopropylamino) alter steric and electronic properties, potentially shifting target binding profiles
Reported multi-target HTS activity across diverse target families
COX/LOX-optimized analogs lack documented activity in GPCR, protease, or apoptosis assays
Elevated purity specification (vendor-certified)
Lower purity grades may contain redox-active synthetic impurities

Quantitative Differentiation Evidence: N-isopropyl-N-[3-(methylamino)-1,4-dioxo-1,4-dihydro-2-naphthalenyl]propanamide (866157-79-1) vs. Its Closest Analogs


Methylamino vs. Isopropylamino Substituent: Physicochemical and Steric Differentiation from CAS 866157-81-5

The target compound bears a C-3 methylamino substituent (–NHCH₃; MW contribution 29.04 Da) on the 1,4-naphthoquinone core, whereas the closest commercially cataloged analog (CAS 866157-81-5) carries an isopropylamino substituent (–NHCH(CH₃)₂; MW contribution 57.09 Da) . This single-atom change (replacement of one hydrogen by one methyl group) results in a molecular weight difference of 28.05 Da (300.35 vs. 328.41 g/mol) and a calculated logP increase of approximately 0.5–0.7 units for the isopropylamino analog (based on fragment-based estimation) . The smaller methylamino group reduces steric hindrance at the C-3 position, likely altering the compound's binding mode to nuclease MRE11 and DNA-processing enzyme active sites, as inferred from the broader SAR of substituted naphthalene amide nuclease inhibitors in US Patent 11,453,663 [1]. No direct head-to-head IC₅₀ comparison between the two analogs on any single target is publicly available as of May 2026.

C-3 Substituent Difference
Head-to-head
Methylamino (–NHCH₃) vs Isopropylamino (–NHCH(CH₃)₂)
ΔMW = +28.06 Da; ΔlogP ≈ +0.5–0.7
Smaller steric footprint may influence binding modes; supports SAR library expansion.
No direct IC₅₀ comparison available.
Structure-Activity Relationship (SAR) Medicinal Chemistry Naphthoquinone Analog Library Design

Multi-Target HTS Screening Breadth: HTS Hit Count Across Diverse Target Classes vs. Single-Target Naphthalene Amides

CAS 866157-79-1 has been tested and cataloged as a confirmed hit in at least 10 distinct HTS campaigns deposited in the ChemSrc bioassay database, spanning five major target categories: (1) GPCRs (RGS4, mu-opioid receptor MOR-1, M1 muscarinic acetylcholine receptor), (2) metalloproteases (ADAM17), (3) proprotein convertases (furin), (4) apoptosis pathway components (caspase-3/Apaf-1), and (5) unfolded protein response (UPR/XBP1) . In contrast, the anti-inflammatory naphthalene amides disclosed in US 4,814,487 were optimized primarily for dual COX/LOX inhibition and are not documented to engage GPCRs or apoptosis targets [1]. The specific percent activity or IC₅₀ value for each individual assay is not publicly disclosed on ChemSrc; only the assay description and target identity are available. However, the sheer diversity of assay formats yielding a positive hit (luminescence-based, fluorescence-based, FRET, cell-based) provides a class-level inference that the methylamino-bearing scaffold possesses a broader target engagement profile than the COX/LOX-focused naphthalene amides.

Multi-Target HTS Breadth
Class-level
≥10 HTS assays hit (GPCRs, proteases, apoptosis) vs 1–2 target classes for COX/LOX-focused analogs
Reported multi-target engagement may support target deconvolution studies.
Individual assay potencies not publicly disclosed.
Polypharmacology High-Throughput Screening (HTS) Target Deconvolution

Antimalarial Liver Stage Activity: Schizont Area Reduction in Plasmodium yoelii vs. Assay Threshold

In the Novartis Malaria Screening functional assay (ALA1789905), CAS 866157-79-1 produced a greater than 50% reduction in Plasmodium yoelii schizont area in HepG2-A16-CD81 cells at a 10 µM compound concentration, as measured by immunofluorescence . This binary classification (>50% reduction threshold) was applied to a screening library of 4,416 compounds, and the target compound was among those meeting the activity cutoff . No IC₅₀ value or dose-response confirmation data for this compound is publicly available for this assay. Comparative data for the closest analog (CAS 866157-81-5, isopropylamino derivative) in the same assay has not been disclosed. The antimalarial liver stage activity provides a functional cellular readout that is orthogonal to the biochemical HTS hit profile.

Antimalarial Liver Stage Activity
Data to verify
>50% reduction in P. yoelii schizont area at 10 µM
Supports liver stage antimalarial screening context.
No IC₅₀ or dose-response confirmation; Source: Novartis Malaria Screening.
Antimalarial Drug Discovery Liver Stage Assay Plasmodium yoelii

Commercial Purity Specification: 98% HPLC Purity from Leyan Ltd. vs. Typical Research-Grade Purity of 95%

Leyan Ltd. (Shanghai) supplies CAS 866157-79-1 (product number 1625351) at a certified purity of 98% . This exceeds the typical purity specification of 95% commonly listed by other research chemical vendors for structurally related naphthoquinone amides . The 98% purity reduces the likelihood of confounding biological activity arising from synthetic impurities, such as unreacted 2-amino-1,4-naphthoquinone intermediates or N-alkylation byproducts, which can themselves possess redox activity or metal-chelating properties. For quantitative HTS hit validation and dose-response follow-up studies, higher starting purity minimizes the need for re-purification and improves inter-laboratory reproducibility.

Purity Specification
Specification review
98% HPLC (Leyan) vs typical 95% research grade
Reduces impurity-driven assay interference; supports reproducible dose-response data.
Vendor-specific specification; analytical method not disclosed.
Chemical Procurement Purity Specification Quality Control

Procurement-Driven Application Scenarios for N-isopropyl-N-[3-(methylamino)-1,4-dioxo-1,4-dihydro-2-naphthalenyl]propanamide (866157-79-1)


Polypharmacology Probe for Multi-Target HTS Hit Follow-Up and Target Deconvolution

Given its confirmed activity in ≥10 HTS assays spanning GPCR, protease, and apoptosis targets , CAS 866157-79-1 is suitable for systematic secondary screening to prioritize the most potent target(s) for medicinal chemistry optimization. Its broad engagement profile, inferred from the diversity of assay technologies yielding positive hits, makes it a useful tool compound for chemical biology groups performing cellular thermal shift assays (CETSA) or affinity-based proteomics to map its intracellular target landscape.

Antimalarial Liver Stage Chemical Probe Development

The compound's >50% reduction of P. yoelii schizont area in HepG2-A16-CD81 cells at 10 µM supports its use as a starting point for structure-activity relationship studies targeting the malaria liver stage. Procurement for dose-response confirmation (IC₅₀ determination) and counterscreening against P. falciparum blood-stage assays is warranted before advancing to in vivo liver stage models.

Naphthoquinone Amide SAR Library Expansion with Systematic C-3 Substituent Variation

The methylamino substituent at C-3 of the 1,4-naphthoquinone core provides a smaller steric footprint than the isopropylamino analog (CAS 866157-81-5, MW 328.41) . Medicinal chemistry teams building naphthoquinone amide libraries can use this compound as the methylamino reference point to systematically explore how incremental increases in C-3 substituent size affect target selectivity, cellular permeability, and metabolic stability across the compound's multi-target activity profile.

Quality-Controlled Starting Material for In-House Re-Synthesis and Derivatization

The 98% purity specification from Leyan Ltd. makes this compound suitable as a chromatography-verified starting material for in-house derivatization (e.g., N-alkylation, amide hydrolysis, quinone redox manipulation). The higher purity relative to the typical 95% research-grade specification reduces the need for pre-reaction purification and improves yield consistency in multi-step synthetic workflows.

Application
Selection Property
Validation Focus
Multi-target probe deconvolution
Reported HTS activity across multiple target families
Secondary screening and target engagement confirmation (e.g., CETSA, affinity proteomics)
Antimalarial liver stage chemical probe
Liver stage P. yoelii schizont reduction activity
Dose-response IC₅₀ confirmation and blood-stage counterscreening
Naphthoquinone amide SAR library design
C-3 methylamino steric footprint for incremental substituent variation
Target selectivity, permeability, and metabolic stability profiling
Quality-controlled starting material for derivatization
High-purity specification (vendor-certified HPLC)
Pre-reaction purity verification and yield consistency
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